[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone
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Overview
Description
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone: is a complex organic compound featuring a furan ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 2-propylfuran-3-ylmethanone under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone
- [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-ethylfuran-3-yl)methanone
Uniqueness: : [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone stands out due to its specific structural configuration, which imparts unique chemical and biological properties not observed in its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-4-14-13(6-12-23-14)16(20)18-7-9-19(10-8-18)17(21)15-5-3-11-22-15/h3,5-6,11-12H,2,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGUUAGCHWAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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